molecular formula C17H14N2O4 B2452767 (4E)-2-(3,4-dimethoxyphenyl)-4-[(pyridin-3-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

(4E)-2-(3,4-dimethoxyphenyl)-4-[(pyridin-3-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2452767
M. Wt: 310.30 g/mol
InChI Key: VQKPPWJEZADXST-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-380496 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production methods for WAY-380496 are not widely documented. Typically, such compounds are produced in specialized facilities with controlled environments to ensure high purity and yield. The production process involves scaling up the laboratory synthesis to industrial levels, maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

WAY-380496 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of WAY-380496, as well as substituted compounds with different functional groups .

Scientific Research Applications

WAY-380496 has a wide range of scientific research applications:

Mechanism of Action

WAY-380496 exerts its effects by inhibiting death-associated protein kinase. This inhibition disrupts the kinase’s role in regulating autophagy and apoptosis, leading to potential anticancer effects. The molecular targets include the active sites of death-associated protein kinase, where WAY-380496 binds and prevents the kinase’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-380496 is unique due to its specific inhibition of death-associated protein kinase and its potential anticancer activity. Unlike other inhibitors, WAY-380496 has shown promising results in regulating autophagy and can be used to study cerebral infarction and ischemic diseases .

Properties

IUPAC Name

(4E)-2-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-21-14-6-5-12(9-15(14)22-2)16-19-13(17(20)23-16)8-11-4-3-7-18-10-11/h3-10H,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKPPWJEZADXST-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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